Lauroyl glutamic dibutylamide

Description

Contextualization within Low-Molecular-Weight Organic Gelators (LMOGs)

Lauroyl glutamic dibutylamide is classified as a low-molecular-weight organic gelator (LMOG), a class of small molecules capable of self-assembling in a liquid to form a three-dimensional network. This network entraps the solvent, leading to the formation of a gel. The process of gelation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-stacking between the gelator molecules. wikipedia.org These interactions facilitate the formation of self-assembled fibrillar networks (SAFINs), which are responsible for the gel's structure and stability. wikipedia.org

The ability of a molecule to act as an LMOG is often evaluated by its minimum gelation concentration (MGC), which is the lowest concentration required to form a stable gel. wikipedia.org this compound has been shown to be a highly effective oil gelling agent, capable of forming hard or highly viscous gels in various liquid oils at low concentrations. ulprospector.com For instance, hydrogels can be formed with less than 1% of a gelator mixture containing N-lauroyl-L-glutamic acid dibutylamide. chalmers.se This efficiency makes it a subject of interest for creating structured liquid systems.

The gelation process is reversible and can be influenced by external stimuli such as temperature or pH, a characteristic feature of supramolecular gels formed by LMOGs. wikipedia.orgnih.gov This responsiveness is a key area of research, as it allows for the design of "smart" materials.

Significance as an Amino Acid-Based Amphiphile in Supramolecular Chemistry

The structure of this compound, which combines a lipophilic lauroyl tail with a hydrophilic glutamic acid headgroup, makes it an amphiphilic molecule. uctm.edu Amino acid-based amphiphiles are a significant class of molecules in supramolecular chemistry due to their biocompatibility, biodegradability, and the inherent chirality conferred by the amino acid. uctm.educsic.es

The self-assembly of these amphiphiles is a cornerstone of supramolecular chemistry, leading to the formation of various organized nanostructures, from micelles and vesicles to complex fibrillar networks. csic.esacs.org The amide bonds within the structure of amino acid-based surfactants like this compound play a crucial role in their self-assembly process through hydrogen bonding. chalmers.seuctm.edu The specific stereochemistry of the amino acid can strongly influence the morphology of the resulting nanofibers and, consequently, the properties of the gel. csic.es

In the case of this compound, its amphiphilicity allows it to act as a surfactant, reducing surface tension and enabling the mixing of immiscible phases. This property is fundamental to its function in various applications.

Historical Development and Early Research Focus on this compound

The exploration of amino acid derivatives as functional molecules is part of a broader history of developing biocompatible and effective compounds for various applications. While early research into gelators dates back to the 19th and 20th centuries with materials like 12-hydroxystearic acid and its salts for lubricants, the specific focus on amino acid-based LMOGs is a more recent development. rsc.orgresearchgate.net

Early research on related compounds, such as N-lauroyl-L-glutamic acid, focused on their surfactant properties and their interactions in aqueous solutions, noting their pH-dependent behavior and ability to form different liquid crystalline phases. lookchem.comresearchgate.netresearchgate.net The synthesis of N-lauroyl-L-glutamic acid di-n-butylamide itself has been a subject of study, with efforts to develop efficient and pure synthesis routes. For example, a process was developed for its preparation from N-lauroyl-L-glutamic acid dimethyl ester to achieve high purity and good yields. google.com An early patent describes the direct condensation of the carboxylic acid with the amine, although this method resulted in lower yields and more impurities. google.com The compound was identified early on as a thickening agent for non-polar media. google.com

Overview of Major Research Themes and Methodological Approaches for this compound Studies

Current research on this compound and related compounds is multifaceted, exploring both fundamental properties and potential applications. A significant research theme is its use in forming and stabilizing complex fluid systems. For example, it is studied as part of a gelling agent mixture to create transparent oil-based gels for applications like air fresheners. google.com

Another major area of investigation is its role in surfactant-mediated gelation to form hydrogels. nih.govresearchgate.net Research has explored how mixtures of this compound and a related compound, N-2-ethylhexanoyl-L-glutamic acid dibutylamide, can be solubilized in surfactant micellar solutions to create hydrogels with tunable properties. nih.govresearchgate.netresearchgate.net

The methodological approaches used to study these systems are diverse and sophisticated. Key techniques include:

Rheology: To characterize the mechanical properties of the gels, such as their viscoelasticity, and to determine sol-gel transition temperatures. nih.govrsc.org

Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the self-assembled fibrillar networks and other nanostructures within the gels. uctm.edursc.org

Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps to understand the hydrogen bonding interactions, while Circular Dichroism (CD) can probe the chiral organization of the molecules in the aggregates. lookchem.comrsc.org

X-ray Diffraction (XRD): This technique is employed to investigate the molecular packing and crystalline nature of the self-assembled structures. lookchem.comrsc.org

These research themes and methods highlight the compound's importance in advancing the understanding and application of soft materials.

Data Tables

Table 1: Gelation Properties of a Mixed Gelator System Containing N-lauroyl-L-glutamic acid dibutylamide This table illustrates the effect of the weight fraction of the gelator mixture (a 1:1 mix of N-lauroyl-L-glutamic acid dibutylamide and N-2-ethylhexanoyl-L-glutamic acid dibutylamide) on hydrogel formation in a specific surfactant solution.

| Weight Fraction of Gelator (W) | Observation at 25°C |

| 0.006 | Sol |

| 0.06 | Cloudy Sol |

| 0.10 | Weak Gel |

| 0.20 | Hard Gel |

| Data derived from a study on surfactant-mediated gelation. researchgate.net The system consists of the gelator mixture in an aqueous solution of sodium lauroyl glutamate (B1630785) and cetyltrimethylammonium chloride. |

Table 2: Physical and Chemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Lauroyl-L-glutamic acid | 3397-65-7 | C₁₇H₃₁NO₅ | 329.43 lookchem.com |

| This compound | 59274-86-1 | C₂₅H₄₈N₂O₄ | 440.7 nih.gov |

| N-2-ethylhexanoyl-L-glutamic acid dibutylamide | Not explicitly found | Not explicitly found | Not explicitly found |

| 12-Hydroxystearic acid | 106-14-9 | C₁₈H₃₆O₃ | 300.48 |

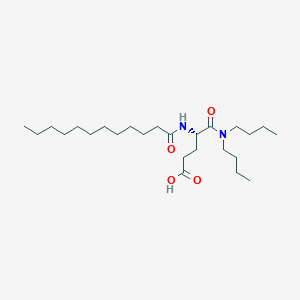

Structure

2D Structure

Properties

CAS No. |

59274-86-1 |

|---|---|

Molecular Formula |

C25H48N2O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(4S)-5-(dibutylamino)-4-(dodecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C25H48N2O4/c1-4-7-10-11-12-13-14-15-16-17-23(28)26-22(18-19-24(29)30)25(31)27(20-8-5-2)21-9-6-3/h22H,4-21H2,1-3H3,(H,26,28)(H,29,30)/t22-/m0/s1 |

InChI Key |

PKGIJUSIJXTQFL-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)N(CCCC)CCCC |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)N(CCCC)CCCC |

Synonyms |

N-L-Glu-DBA N-lauroyl-L-glutamic acid di-n-butylamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Lauroyl Glutamic Dibutylamide

Chemical Synthesis Pathways for Lauroyl Glutamic Dibutylamide

The primary chemical routes to synthesize this compound and its precursors, such as N-lauroyl-L-glutamic acid, involve traditional organic chemistry reactions. These methods are well-established for industrial production. researchgate.netbbwpublisher.comresearchgate.net

Acylation Reactions of Glutamic Acid Derivatives

A fundamental step in the synthesis is the acylation of glutamic acid. This involves reacting L-glutamic acid with lauroyl chloride. acs.org The reaction, a nucleophilic acyl substitution, sees the α-amino group of glutamic acid attacking the carbonyl carbon of lauroyl chloride, leading to the formation of an amide bond and the displacement of the chloride.

To facilitate this reaction and prevent unwanted side reactions like saponification of the lauroyl chloride, the pH must be carefully controlled, typically remaining in the alkaline range (pH ≥ 7.0). The choice of base is critical; potassium hydroxide (B78521), magnesium oxide, or magnesium hydroxide are often used. Sodium hydroxide is generally avoided as it can cause excessive hydrolysis of the acyl chloride.

A common industrial method for producing N-acyl amino acid salts is the Schotten-Baumann condensation reaction. researchgate.net This process involves the condensation reaction between acyl chlorides and sodium amino acid in an alkaline aqueous solution to yield crude N-acyl amino acid sodium products. researchgate.net

Esterification and Amidation Routes

The synthesis of this compound itself often proceeds from an intermediate, N-lauroyl-L-glutamic acid dimethyl ester. This ester is then reacted with n-butylamine to form the final dibutylamide product. google.com This amidation reaction typically requires an excess of n-butylamine, which can also function as a solvent. google.com

Direct condensation of carboxylic acids with amines is another route, though it generally necessitates more drastic conditions, such as higher temperatures and pressures. google.com While the direct condensation method for producing N-lauroyl-L-glutamic acid di-n-butylamide has been described, it can result in lower yields (40-60%) and a product with a significant amount of impurities. google.com

The fatty acid ester amidation method offers an alternative, using fatty acid methyl esters or glycerides as starting materials to react with amino acids. researchgate.net For instance, sodium N-lauroyl glycinate (B8599266) has been synthesized from sodium methyl laurate and sodium glycinate with a yield of up to 78.7%. researchgate.net

Process Optimization and Yield Enhancement in this compound Synthesis

A significant challenge in the synthesis of this compound is the purification of the final product. The compound has a tendency to form gels and trap impurities, particularly excess n-butylamine. google.com This makes recrystallization difficult. google.com

To address this, a process has been developed where the reaction between N-lauroyl-L-glutamic acid dimethyl ester and n-butylamine is carried out in the presence of a hydrocarbon or a hydrocarbon mixture as an auxiliary solvent. google.com This method allows for the production of a very pure product in good yields without generating wastewater. google.com The use of a hydrocarbon with a boiling point above 100°C is particularly effective. google.com This process facilitates the removal of methanol, a byproduct of the reaction, and simplifies the work-up and isolation of the final product. google.com

Optimizing reaction conditions is crucial for maximizing yield. For example, in the synthesis of N-fatty acyl glutamic acid, a total yield of 95% has been achieved under optimal conditions. researchgate.net Further research into process optimization is needed to continue improving yield and purity. researchgate.net

Enzymatic Synthesis Approaches for this compound and Analogues

Enzymatic synthesis is gaining traction as a greener alternative to traditional chemical methods for producing amino acid-based surfactants. researchgate.netnih.gov These biocatalytic approaches offer mild reaction conditions and are environmentally friendly. researchgate.net

Biocatalytic Pathways for Amino Acid-Based Surfactant Production

Enzymes, particularly lipases and aminoacylases, are employed to catalyze the formation of amide bonds in the synthesis of N-acyl amino acids. nih.govnih.govresearchgate.net These enzymes can be used as whole cells or as isolated biocatalysts in vitro. nih.gov The use of hydrolases in aminolysis or reverse hydrolysis reactions is a direct approach. nih.gov

The synthesis of N-acyl-L-amino acids is more demanding than ester synthesis due to the zwitterionic nature of amino acids in aqueous solutions. nih.gov This necessitates proton abstraction from the ammonium (B1175870) group and a deprotonated or protected carboxylic group. nih.gov

Various N-acyl amino acid surfactants have been successfully synthesized using enzymatic methods with yields ranging from 60% to 93%. researchgate.net For example, N-lauroyl-L-glutamic acid has been produced with a 44.4% conversion rate. nih.govd-nb.info

Enzyme Activity and Selectivity in this compound Precursor Synthesis

The choice of enzyme and reaction conditions significantly impacts the efficiency and selectivity of the synthesis. Several new enzymes that accept long-chain fatty acids as substrates have been discovered in recent years. nih.gov Aminoacylases, a class of hydrolases, show significant potential for producing biobased N-acyl-amino acid surfactants. nih.gov

For instance, a novel aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) has demonstrated high efficiency in synthesizing N-acyl amino acids, including N-lauroyl derivatives. researchgate.net This enzyme exhibits excellent stability at high temperatures and across a broad pH range, making it suitable for industrial applications. researchgate.net It shows a preference for long-chain acyl-amino acids. researchgate.net

Lipases, such as those from Candida antarctica (Novozym® 435) and Rhizomucor miehei (Lipozyme® IM), have also been used as catalysts. rsc.org The yield of mono- and dilauroylation and the enzymatic activity are highly dependent on the reaction temperature, the molar ratio of lauric acid to the amino acid derivative, and the concentration of phosphate (B84403) salts. rsc.org

Table of Research Findings on Enzymatic Synthesis

| Enzyme | Substrates | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Aminoacylase | Lauric acid, Glutamic acid | Lauroyl-glutamic acid | 44.4% conversion | nih.govd-nb.info |

| Aminoacylase (PmAcy) | Lauric acid, Phenylalanine | N-lauroyl-L-phenylalanine | Up to 75% conversion | |

| Lipase (from Candida antarctica and Rhizomucor miehei) | Lauric acid, Amino acid glyceryl ester derivatives | Mono- and dilauroylated amino acid glyceride conjugates | Dependent on reaction conditions | rsc.org |

| Acylase I (from pig kidney) | Lauric acid, Various amino acids | N-lauroyl-L-amino acids | - | dss.go.th |

| Various | Various fatty acids, Various amino acids | N-acyl amino acid surfactants | 60% - 93% yield | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-lauroyl-L-glutamic acid |

| L-glutamic acid |

| Lauroyl chloride |

| Potassium hydroxide |

| Magnesium oxide |

| Magnesium hydroxide |

| Sodium hydroxide |

| N-lauroyl-L-glutamic acid dimethyl ester |

| n-butylamine |

| Methanol |

| Sodium N-lauroyl glycinate |

| Sodium methyl laurate |

| Sodium glycinate |

| N-lauroyl-L-phenylalanine |

| N-acyl amino acids |

| Amino acid glyceryl ester derivatives |

Structural Modifications and Analogues of this compound

The molecular architecture of N-lauroyl-L-glutamic acid dibutylamide, featuring a chiral glutamic acid core, a long hydrophobic lauroyl tail, and two butylamide groups, provides multiple avenues for chemical modification. Researchers have explored these pathways to create a library of analogues with tailored properties for various applications. These modifications typically focus on the hydrophobic chain, the amide and carboxyl functionalities, and the stereochemistry of the glutamic acid unit.

Variational Studies on the Hydrophobic Chain Length

The self-assembly of this compound is driven by a delicate balance between hydrogen bonding interactions at the glutamic acid core and hydrophobic interactions involving the lauroyl tail. Consequently, modifying the length and structure of this hydrophobic chain significantly influences the molecule's aggregation behavior and the properties of the resulting materials.

The lauroyl group is a saturated C12 acyl chain. Studies have investigated analogues with different chain lengths to understand how hydrophobicity modulates self-assembly. For instance, N-stearoyl-L-glutamic acid, which features a longer C18 stearoyl chain, demonstrates increased lipophilicity. This enhanced hydrophobicity can alter the critical gelation concentration and the mechanical properties of the gels it forms. Conversely, shortening or branching the alkyl chain, as seen in N-2-ethylhexanoyl-L-glutamic acid dibutylamide, also leads to distinct assembly behaviors. researchgate.net The introduction of a branched chain can disrupt the ordered packing of the hydrophobic tails, affecting the thermal stability and morphology of the self-assembled structures. researchgate.netchalmers.se A mixture of N-lauroyl-glutamic acid dibutylamide and N-2-ethylhexanoyl-glutamic acid dibutylamide has been used as a gelator system, indicating that combinations of analogues can achieve unique properties. chalmers.se

Interactive Table 1: Analogues of this compound with Varied Hydrophobic Chains

| Compound Name | Hydrophobic Chain | Chain Length/Structure | Key Characteristic |

| N-Lauroyl-L-glutamic acid dibutylamide | Lauroyl | C12, linear | Standard compound |

| N-Stearoyl-L-glutamic acid | Stearoyl | C18, linear | Increased lipophilicity |

| N-2-Ethylhexanoyl-L-glutamic acid dibutylamide | 2-Ethylhexanoyl | C8, branched | Branched structure affects packing researchgate.net |

Modifications to the Amide and Carboxyl Functionalities

The glutamic acid core of the molecule possesses two carboxylic acid groups, which are converted to N,N'-dibutylamides in the target compound. These amide groups, along with the amide linking the lauroyl chain, are crucial hydrogen bonding sites. Modifying these functionalities provides a powerful tool for tuning the intermolecular interactions.

A primary analogue is the precursor molecule, N-lauroyl-L-glutamic acid. lookchem.com In this compound, the two carboxylic acid groups of glutamic acid remain free. This modification introduces pH-sensitivity; the state of protonation of the carboxyl groups can be altered by changing the pH, which in turn dramatically affects the molecule's solubility and self-assembly characteristics. chalmers.se At low pH, it can form a gel in solution. chalmers.se

The synthesis of N-lauroyl-L-glutamic acid di-n-butylamide often proceeds through an intermediate, N-lauroyl-L-glutamic acid dimethyl ester. google.com In this analogue, the carboxylic acid functionalities are converted to methyl esters. This blocks their ability to act as hydrogen bond donors and removes their acidic character, resulting in a molecule with properties distinct from both the final amide and the starting carboxylic acid. The reaction of this diester with n-butylamine yields the desired dibutylamide, demonstrating a key synthetic modification. google.com Direct condensation of the carboxylic acid with amines is also possible but is generally less efficient. google.com

Interactive Table 2: Analogues with Modified Amide and Carboxyl Functionalities

| Compound Name | Functional Group Modification | Key Properties |

| N-Lauroyl-L-glutamic acid dibutylamide | α,γ-Dibutylamide | Forms organogels, primary hydrogen bonding sites google.com |

| N-Lauroyl-L-glutamic acid | α,γ-Carboxylic acid | pH-sensitive, precursor in synthesis chalmers.selookchem.com |

| N-Lauroyl-L-glutamic acid dimethyl ester | α,γ-Dimethyl ester | Synthetic intermediate, lacks acidic protons google.com |

Impact of Chirality on the Synthesis and Self-Assembly of this compound Derivatives

Chirality is a fundamental property that governs the three-dimensional arrangement of molecules and plays a critical role in the formation of ordered supramolecular structures. The "L" designation in N-lauroyl-L-glutamic acid dibutylamide signifies that it is derived from the naturally occurring L-isomer of glutamic acid. This stereochemistry is paramount to its self-assembly behavior.

While specific studies comparing the L- and D-isomers of this compound are not extensively detailed in the provided context, the principles derived from similar chiral amphiphiles are directly applicable. Research on self-assembling lipopeptides demonstrates that chirality dictates the resulting nanostructure. nih.gov For example, homochiral lipopeptides (containing only L-amino acids) were observed to self-assemble into nanofibers, whereas their heterochiral counterparts (containing both L- and D-amino acids) formed different structures like nanotapes and nanotubes. nih.gov This shows that subtle changes in stereochemistry can lead to profoundly different macroscopic assemblies.

Furthermore, studies on folic acid derivatives with oligo(L-glutamic acid) or oligo(D-glutamic acid) chains have shown that the molecular chirality of the glutamate (B1630785) units induces a specific handedness (supramolecular chirality) in the final columnar assemblies. nih.gov The formation of these complex, hierarchical structures is a cooperative process where the chirality of the building blocks is transferred up to the nanoscale. nih.gov The assembly process can be influenced by external factors like solvents and temperature, but the intrinsic chirality of the molecule is the primary determinant of the assembled structure's handedness. mdpi.com

Based on these established principles, the L-chirality of the glutamic acid headgroup in this compound and its derivatives is crucial for directing the formation of specific, ordered, and often helical, self-assembled structures. Any change to this stereocenter, such as using the D-isomer or a racemic mixture, would be expected to significantly alter or even inhibit the characteristic gelation and self-assembly properties of the molecule.

Self Assembly Mechanisms and Supramolecular Architectures of Lauroyl Glutamic Dibutylamide

Fundamental Principles of Self-Assembly in Lauroyl Glutamic Dibutylamide Systems

The self-assembly of this compound is a sophisticated process dictated by the molecule's amphiphilic nature, which features both polar and non-polar regions. The specific arrangement of these regions facilitates a delicate balance of forces, leading to the formation of stable, extended networks.

The primary driving forces behind the self-assembly of this compound are hydrogen bonding and hydrophobic interactions. The molecule possesses three amide moieties within its L-glutamic acid core, which act as sites for hydrogen bonding. kumamoto-u.ac.jp These amide groups can function as both hydrogen bond donors and acceptors, enabling the formation of intermolecular hydrogen bonds that link molecules together into fibrous chains. kumamoto-u.ac.jpnih.govresearchgate.net

Simultaneously, the molecule's long lauroyl chain and two butyl groups are strongly hydrophobic. In the presence of a liquid medium, these hydrophobic tails arrange themselves to minimize contact with polar molecules, a phenomenon driven by the solvophobic effect. kumamoto-u.ac.jp This leads to the aggregation of the hydrophobic parts of the molecules. The combination of directional hydrogen bonding among the polar headgroups and the less specific, but collectively strong, hydrophobic interactions among the non-polar tails results in the formation of one-dimensional aggregates that eventually grow into fibers. researchgate.net

The molecular packing can be influenced by factors such as the chirality of the glutamic acid residue. Studies on N-acyl acidic amino acid dialkylamides have shown that the ratio of D- and L-forms can impact the properties of the resulting gel composition, including its strength and stability. google.com These intermolecular forces collectively dictate how individual molecules assemble into larger structures, influencing the transition from isolated molecules to well-defined, ordered clusters and eventually to the macroscopic gel network. nih.govrsc.org

Formation of Organogels and Hydrogels by this compound

This compound is a versatile gelator, capable of forming both organogels (in organic solvents) and, under specific conditions, hydrogels (in water). nih.govijpcbs.com The mechanism of gelation involves the immobilization of a large volume of liquid within a three-dimensional network formed by a small amount of the gelator. ijpcbs.com

In organic solvents, this compound molecules self-assemble via the previously described hydrogen bonding and van der Waals interactions to form a network that physically entraps the solvent, leading to the formation of an organogel. ijpcbs.com

The formation of hydrogels is more complex, as this compound is an organogelator and is insoluble in water. nih.gov Hydrogel formation can be achieved using a technique known as surfactant-mediated gelation (SMG). scispace.com In this method, the water-insoluble this compound is solubilized within surfactant micelles in water at an elevated temperature. scispace.com Upon cooling, the gelator molecules self-assemble into a network, mediated by the surfactant, to form a stable hydrogel. scispace.com Studies have successfully formed hydrogels by solubilizing a 1:1 mixture of N-lauroyl-L-glutamic acid dibuthylamide and N-2-ethylhexanoyl-L-glutamic acid dibutylamide in aqueous micellar solutions of surfactants. nih.govchalmers.se

The Critical Gelation Concentration (CGC) is the minimum concentration of the gelator required to form a stable gel. This value is highly dependent on the solvent system and the specific gelator mixture. For the hydrogel system mentioned above, the CGC was found to be in the range of approximately 0.2–0.6 wt%. nih.govresearchgate.net

| Gelator System | Liquid Phase | Surfactants | Approximate Critical Gelation Concentration (wt%) | Reference |

|---|---|---|---|---|

| 1:1 mixture of N-lauroyl-L-glutamic acid dibuthylamide & N-2-ethylhexanoyl-L-glutamic acid dibutylamide | Water | Sodium lauroyl glutamate (B1630785) & Cetyltrimethylammonium chloride | 0.2 - 0.6 | nih.gov |

The structural basis for both organogels and hydrogels formed by this compound is the creation of Self-Assembled Fibrillar Networks (SAFNs). nih.govnih.gov These networks consist of long, entangled fibers with diameters typically on the nanometer scale. kumamoto-u.ac.jpresearchgate.net

The formation of SAFNs begins with the self-assembly of the gelator molecules into primary, one-dimensional aggregates or protofilaments, driven by intermolecular hydrogen bonding. kumamoto-u.ac.jp These protofilaments then associate laterally, primarily through hydrophobic and van der Waals interactions, to form thicker fibers or ribbons. nih.gov As the concentration of the gelator exceeds the CGC and the system is cooled, these fibers grow and entangle, creating a three-dimensional mesh that permeates the entire volume of the liquid. ijpcbs.com This network structure immobilizes the solvent through surface tension and capillary forces, resulting in the formation of a macroscopic, self-supporting gel. ijpcbs.com Microscopic techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have confirmed the existence of these network structures composed of fibers and ribbons. nih.gov

In surfactant-mediated hydrogels, the morphology of the gel network is significantly influenced by the shape of the surfactant micelles used to solubilize the gelator. nih.govscispace.com The shape of these micelles can be controlled, for instance, by mixing anionic and cationic surfactants and varying their molar ratio. nih.gov This allows for the formation of either spherical micelles or elongated, flexible wormlike micelles. nih.govnih.gov

Research on hydrogels formed with a mixture of this compound and N-2-ethylhexanoyl-L-glutamic acid dibutylamide has shown that the micellar structure has a profound effect on the final gel properties. nih.govscispace.com

Spherical Micelle-Mediated Gels : When the gelator is solubilized in spherical micelles, the resulting hydrogel is typically elastic. nih.gov

Wormlike Micelle-Mediated Gels : When wormlike micelles are used, the hydrogel exhibits viscoelastic properties. nih.gov This suggests that in these systems, a composite network exists, where the self-assembled fibers of the organogelator are intertwined with the network of wormlike micelles. nih.gov

The hydrogels formed with wormlike micelles also demonstrate higher sol-gel transition temperatures and form finer, more intricate self-assembled fibrillar networks compared to those formed with spherical micelles. nih.gov This indicates a synergistic interaction between the gelator fibers and the wormlike micelle network, leading to a more robust and thermally stable gel structure.

| Property | Spherical Micelle-Mediated Gel | Wormlike Micelle-Mediated Gel | Reference |

|---|---|---|---|

| Rheological Behavior | Elastic | Viscoelastic | nih.gov |

| Sol-Gel Transition Temperature | Lower | Higher | nih.gov |

| SAFNs Structure | Standard fibrillar network | Fine self-assembled fibrillar network | nih.gov |

| Proposed Network Structure | Organogelator network | Coexisting network of organogelator fibers and wormlike micelles | nih.gov |

Micellar Structures Formed by this compound

N-lauroyl-L-glutamic acid dibutylamide (LGD) is a glutamic acid derivative that functions as a low-molecular-weight organogelator. nih.govscispace.com Due to its water-insoluble nature, its incorporation into aqueous systems to form micellar structures is typically achieved through a technique known as surfactant-mediated gelation. nih.govscispace.comresearchgate.net This involves solubilizing LGD within the micelles of other primary surfactants. nih.govscispace.com

The intrinsic Critical Micelle Concentration (CMC) of this compound in water is not a standard parameter measured, as it is considered a water-insoluble organogelator rather than a primary surfactant that forms micelles on its own in an aqueous solution. nih.govscispace.com Instead, its behavior is studied within systems containing other surfactants that have a defined CMC.

In these systems, the CMC of the primary surfactants is a crucial factor. For instance, in studies involving the solubilization of LGD, surfactants like sodium lauroyl glutamate (SLG) are used. nih.govresearchgate.net The CMC for related glutamate surfactants, such as sodium cocoyl glutamate and sodium lauroyl glutamate, is reported to be approximately 0.4 g/L. turkchem.net The formation of micelles by these primary surfactants is a prerequisite for the solubilization and subsequent self-assembly of LGD in aqueous environments. nih.gov Conductivity experiments are a common method for determining the CMC, where the concentration at which surfactant monomers begin to aggregate into micelles is marked by a change in the slope of conductivity versus concentration. mdpi.com

Research has demonstrated that this compound, often in combination with similar molecules like N-2-ethylhexanoyl-L-glutamic acid dibutylamide (EHGD), can be incorporated into different types of micellar structures. nih.govscispace.com The transition between spherical and wormlike micelles is not governed by the LGD itself, but by the composition of the primary surfactant mixture used to solubilize it. nih.govresearchgate.net

In one key experimental setup, a 1:1 mixture of LGD and EHGD was solubilized in an aqueous solution containing an anionic surfactant, sodium lauroyl glutamate (SLG), and a cationic surfactant, cetyltrimethylammonium chloride (CTAC). nih.govresearchgate.net The morphology of the resulting micelles was controlled by altering the molar fraction of CTAC in the mixed surfactant system. nih.gov

Spherical Micelles: These are formed when the molar fraction of the cationic surfactant (CTAC) is low. Hydrogels formed with these spherical micelles are noted to be elastic. nih.gov

Wormlike Micelles: As the molar fraction of CTAC is increased, a transition to wormlike (or threadlike) micelles occurs. nih.gov These elongated structures lead to the formation of viscoelastic hydrogels with higher sol-gel transition temperatures and finer self-assembled fibrillar networks compared to those formed with spherical micelles. nih.govresearchgate.net

The table below summarizes the components and resulting structures in a surfactant-mediated gelation system.

| Organogelator Mixture | Primary Surfactant System | Controlling Factor | Resulting Micelle Shape | Resulting Hydrogel Property |

|---|---|---|---|---|

| LGD & EHGD (1:1) | Sodium Lauroyl Glutamate (SLG) & Cetyltrimethylammonium Chloride (CTAC) | Low molar fraction of CTAC | Spherical | Elastic |

| LGD & EHGD (1:1) | Sodium Lauroyl Glutamate (SLG) & Cetyltrimethylammonium Chloride (CTAC) | Higher molar fraction of CTAC | Wormlike | Viscoelastic |

Research has established a minimum gelation concentration (MGC) for hydrogels formed by solubilizing a 1:1 mixture of LGD and EHGD in the surfactant micellar solutions. This MGC was found to be between approximately 0.2% and 0.6% by weight. nih.govresearchgate.net Below this concentration, a stable, self-supporting gel does not form. The concentration of the primary surfactants is also critical; it must be above their own CMC to ensure the formation of micelles that can solubilize the LGD organogelator. nih.gov Studies on various surfactants show that even at concentrations as low as 10% of the CMC, significant effects on the physical properties of a system can be observed. rsc.org In the case of LGD-based hydrogels, the presence of wormlike micelles, which depends on the surfactant composition, results in a denser and more uniform gel network compared to systems with spherical micelles. scispace.com

Crystalline Aggregates and Other Supramolecular Structures of this compound

Beyond being incorporated into micelles, this compound is known to form distinct, ordered structures, including crystalline and fibrillar aggregates. nih.govgoogle.com It is utilized in some applications as a crystalline suspending agent. google.com

When LGD is solubilized via surfactant-mediated gelation, it self-assembles into a fine, fibrillar network that constitutes the structure of the resulting hydrogel. nih.govresearchgate.net These gel fibers can form loosely aggregated structures that bundle together through hydrophobic interactions, especially as the temperature increases, creating new cross-linking points within the gel. nih.gov Microscopic observations confirm that these systems contain fibrous aggregates. researchgate.net

Studies on the heterogeneous nucleation of N-lauroyl-L-glutamic acid dibutylamide from solutions further support its capacity to form ordered, crystalline structures. acs.org The self-assembly process for related N-lauroyl-l-glutamic acid compounds is known to produce various structures, including lamellae that can roll up into tubules and rod-like formations, which can then act as templates for other materials. mdpi.com In LGD-based hydrogels, the gel network fibers have been observed to become thicker and form bundles upon being subjected to shearing forces. researchgate.net

Rheological and Mechanical Characterization of Lauroyl Glutamic Dibutylamide Systems

Viscoelastic Behavior of Lauroyl Glutamic Dibutylamide Gels and Solutions

The viscoelastic nature of this compound systems is a key characteristic, defining their response to deformation and flow. Studies involving this compound, often in combination with N-2-ethylhexanoyl-L-glutamic acid dibutylamide, have revealed complex behaviors when solubilized in aqueous micellar solutions. nih.gov The resulting hydrogels can be tuned to be either primarily elastic or viscoelastic, depending on the structure of the surfactant micelles used in their formation. nih.gov

Oscillatory shear rheology is a fundamental technique used to quantify the viscoelastic properties of materials by measuring the storage modulus (G') and the loss modulus (G''). metu.edu.tr The storage modulus, G', represents the elastic (solid-like) component, indicating the energy stored during deformation, while the loss modulus, G'', represents the viscous (liquid-like) component, indicating the energy dissipated as heat. metu.edu.trstevenabbott.co.uk

In hydrogels formed by a mixture of this compound and N-2-ethylhexanoyl-L-glutamic acid dibutylamide, the viscoelastic properties are heavily influenced by the type of surfactant micelles present. nih.gov

Elastic Gels: When mediated by spherical micelles, the resulting hydrogels are reported to be primarily elastic. nih.gov In such systems, G' is significantly larger than G'', and both moduli show little dependence on frequency, which is characteristic of solid-like gel structures.

Viscoelastic Gels: When mediated by wormlike micelles, the hydrogels exhibit viscoelastic behavior. nih.gov This suggests a more complex structure where networks of the organogelator and the wormlike micelles coexist. nih.govresearchgate.net A study of a wormlike micelle-mediated gel (W-SMG) found that its viscoelasticity could be described by a generalized Maxwell model with two elements, indicating a structure with both a short relaxation time from the gel network and a long relaxation time from the wormlike micelles. researchgate.net In these systems, G' and G'' are often more dependent on the oscillation frequency. researchgate.net

The table below summarizes the general viscoelastic characteristics observed in these systems.

| Gel System Type | Dominant Behavior | G' vs. G'' | Key Structural Feature |

| Spherical Micelle-Mediated | Elastic | G' > G'' | Organogelator network |

| Wormlike Micelle-Mediated | Viscoelastic | G' and G'' are both significant | Coexistence of organogelator and wormlike micelle networks |

Flow curves, which plot viscosity against shear rate, reveal how a material behaves under continuous shear. bcluae.comazom.com While many gels exhibit shear-thinning (viscosity decreases with increasing shear rate), systems involving this compound can show more complex behavior. bcluae.com

Research on surfactant-mediated gels (SMGs) created with this compound has shown evidence of shear-thickening behavior, where viscosity increases with the shear rate. researchgate.net This phenomenon was particularly noted in a wormlike micelle-mediated gel (W-SMG). researchgate.net The proposed mechanism for this shear-thickening is that slow shearing elongates the gel fibers, which in turn increases the number of entanglement points within the gel network. researchgate.net In contrast, a spherical micelle-mediated gel (S-SMG) showed a lesser degree of shear thickening. researchgate.net At higher shear rates (e.g., above 1 s⁻¹), the W-SMG's viscosity reduction behavior became similar to that of the wormlike micellar solution itself, suggesting a breakdown of the gel's structure under high shear. researchgate.net

The mechanical strength and behavior of this compound gels are directly linked to their internal microstructure, specifically the density of the gel network and the degree of fiber entanglement. researchgate.net Depending on factors like the cooling rate during formation, gels of N-lauroyl-L-glutamic acid di-n-butylamide can be composed of either fibrils or spherulites. mdpi.com

In surfactant-mediated hydrogels, the shape of the micelles plays a crucial role in determining the network structure. nih.gov

Hydrogels formed with wormlike micelles tend to create fine, self-assembled fibrillar networks. nih.gov Microscopic observations have shown that these gels can form a denser and more uniform network structure, especially after being subjected to strong shearing. researchgate.net This dense, entangled network contributes to higher mechanical strength and can lead to notable adhesiveness and higher tensile normal stress compared to other systems. researchgate.net

Hydrogels formed with spherical micelles , by contrast, may form less dense networks. researchgate.net

The entanglement of fibers within the network is a key factor in the gel's mechanical response. Increased entanglement, which can be induced by slow shearing in some systems, enhances the gel's strength. researchgate.net

Gel Strength and Stability Assessments of this compound Formulations

Assessing the strength and stability of this compound gels involves evaluating their response to thermal changes, including the sol-gel transition temperature and the retention of mechanical properties at elevated temperatures.

The sol-gel transition temperature (Tgel) is the temperature at which a material reversibly transitions from a liquid-like state (sol) to a solid-like state (gel). This is a critical parameter for many applications. nih.gov For hydrogels created using this compound, the Tgel is significantly influenced by the underlying molecular assembly. nih.govresearchgate.net

A primary determinant of Tgel in these systems is the shape of the surfactant micelles used to solubilize the organogelator. nih.govresearchgate.net Research has demonstrated that a hydrogel formed with wormlike micelles possesses a higher sol-gel transition temperature than a comparable hydrogel formed with spherical micelles. nih.gov This indicates that the more complex, interconnected network formed by the organogelator and wormlike micelles requires more thermal energy to break down. nih.govresearchgate.net The minimum concentration of the gelling agent required to form a gel is also low, typically in the range of 0.2-0.6 wt%. nih.gov

The table below illustrates the influence of micelle shape on the sol-gel transition temperature.

| System Determinant | Effect on Sol-Gel Transition Temperature (Tgel) |

| Spherical Micelles | Lower Tgel |

| Wormlike Micelles | Higher Tgel |

This compound itself is a compound with a high melting point, which suggests inherent thermal stability. google.com When formulated into gels, this stability can be transferred to the entire system. nih.gov

Studies on hydrogels mediated by surfactants show excellent thermal stability. nih.govresearchgate.net A key finding is that the gel network can suppress the typical reduction in storage modulus (G') that occurs at higher temperatures. nih.gov The elastic properties of the organogelator networks have been shown to be maintained even in the temperature range of 60-80°C. researchgate.netresearchgate.net This is a range where the viscoelasticity of many common wormlike micellar aqueous solutions would typically decrease. researchgate.netresearchgate.net This robust thermal stability is attributed to the self-assembled fibrillar network of the organogelator, which maintains its structural integrity at elevated temperatures. nih.govresearchgate.net Furthermore, it has been observed that as the temperature increases, the gel fibers can bundle together through hydrophobic interactions, forming new cross-linking points spontaneously, which can correspond to an inflection point in the temperature-dependent storage modulus. nih.govresearchgate.net

Adhesiveness and Tensile Properties of this compound Systems

The adhesive and tensile characteristics of systems containing N-lauroyl-L-glutamic acid dibutylamide (LGD) are significantly influenced by their microstructure, particularly when formulated as surfactant-mediated gels (SMGs). researchgate.net Research comparing spherical micelle-mediated gels (S-SMG) and wormlike micelle-mediated gels (W-SMG) reveals distinct differences in their mechanical behavior. researchgate.netresearchgate.net

A key finding is that the W-SMG, which is mediated by wormlike micelles, demonstrates markedly superior adhesion compared to the S-SMG, which is mediated by spherical micelles. researchgate.net This enhanced adhesion in W-SMG is attributed to a closer entanglement of its gel fibers. This entanglement increases the effective adhesion area between the gel and other surfaces, thereby amplifying the effect of hydrophobic interactions. researchgate.net

In terms of tensile properties, stress-strain curve analysis from static viscoelasticity measurements shows that W-SMG exhibits higher stress values than S-SMG. researchgate.netresearchgate.net Furthermore, under tensile testing, W-SMG displays a significantly higher tensile normal stress. researchgate.netresearchgate.net This indicates a more robust and resilient network structure. The difference in the gel network, where W-SMG forms a denser and more uniform structure, especially after being subjected to shear, is a primary contributor to its superior tensile strength and adhesiveness. researchgate.netresearchgate.net

Table 1: Comparative Tensile and Adhesive Properties of LGD-Based Hydrogels

| Property | Spherical Micelle-Mediated Gel (S-SMG) | Wormlike Micelle-Mediated Gel (W-SMG) | Rationale for Difference |

| Adhesiveness | Lower | Remarkably Higher | Closer entanglement of gel fibers in W-SMG increases the adhesion area and hydrophobic interactions. researchgate.net |

| Tensile Stress | Lower | Higher | Denser and more uniform gel network structure in W-SMG provides greater resistance to tensile forces. researchgate.netresearchgate.net |

| Tensile Normal Stress | Significantly Lower | Significantly Higher | Indicates a more prominent Weissenberg effect and a more elastic and robust network in W-SMG. researchgate.netscispace.com |

Dynamic Properties and Relaxation Behavior of this compound Assemblies

The dynamic viscoelastic properties of this compound assemblies, particularly in surfactant-mediated hydrogels, reveal complex relaxation behaviors that can be analyzed using rheological models. researchgate.netscispace.com Frequency sweep measurements of dynamic viscoelasticity, which assess the storage modulus (G') and loss modulus (G''), provide insight into the underlying network structure and dynamics. researchgate.netresearchgate.net

When analyzing the relaxation behavior using Maxwell models, a clear distinction emerges between different LGD systems. For instance, a pure wormlike micellar solution (without the LGD gelator) can be accurately described by a single Maxwell model, indicating a single dominant relaxation process. researchgate.netscispace.com However, the W-SMG hydrogel, which combines the LGD gelator with wormlike micelles, does not fit this simple model. researchgate.net

Instead, the W-SMG system is best described by a generalized Maxwell model composed of two distinct Maxwell elements. researchgate.netscispace.com This finding suggests that the W-SMG is a complex viscoelastic material characterized by two different relaxation behaviors coexisting within the structure. researchgate.net These are:

A fast relaxation time, which is attributed to the dynamics of the LGD gel fiber network itself. researchgate.net

A slow relaxation time, which is derived from the behavior of the wormlike micelles. researchgate.net

This dual-relaxation behavior indicates a composite system where the properties of both the self-assembled organogelator network and the surfactant's micellar structures are intertwined. researchgate.netnih.gov The hydrogel containing LGD maintains its elastic properties at elevated temperatures (60-80°C), a range where typical wormlike micellar solutions lose viscoelasticity, highlighting the thermal stability of the LGD network. scispace.comresearchgate.net Furthermore, under oscillatory strain, the W-SMG system exhibits a greater normal stress than the wormlike micellar solution alone, a phenomenon known as the Weissenberg effect, which is indicative of significant elasticity. researchgate.netscispace.com

Table 2: Relaxation Behavior Analysis of LGD-Based Systems

| System | Best Fit Maxwell Model | Number of Relaxation Components | Interpretation |

| Wormlike Micellar Solution | Single Maxwell Model | 1 | A single, slow relaxation time associated with micellar dynamics. researchgate.netscispace.com |

| Wormlike Micelle-Mediated Gel (W-SMG) | Generalized Maxwell Model | 2 | A viscoelastic material with two coexisting relaxation times: a fast relaxation from the gel network and a slow relaxation from the wormlike micelles. researchgate.netscispace.com |

Environmental and Interfacial Influences on Lauroyl Glutamic Dibutylamide Self Assembly

Effect of Solvent Systems on Gelation and Supramolecular Structure

The nature of the solvent is a primary determinant of the self-assembly pathway for Lauroyl Glutamic Dibutylamide, with a distinct difference in behavior observed between organic and aqueous environments.

This compound is recognized as a highly effective low-molecular-weight organogelator, capable of gelling or solidifying a wide variety of liquid oils and organic media. In these non-polar or semi-polar environments, the self-assembly is primarily driven by intermolecular hydrogen bonding between the amide and carboxylic acid groups, alongside van der Waals interactions among the long lauroyl chains. This leads to the formation of self-assembled fibrillar networks (SAFiNs) that immobilize the solvent and create a stable gel. However, its gelling ability can be poor in certain polar organic solvents, such as lower alcohols like methanol, indicating that specific solvent-gelator interactions can disrupt the hydrogen bonding network necessary for gelation. oup.com

In contrast, this compound is insoluble in water and cannot form hydrogels on its own. Its amphiphilic nature, with two hydrophobic tails (lauroyl and dibutylamide) and a hydrophilic glutamic acid headgroup, requires a mediated approach for gelation in aqueous systems. This is achieved through a technique known as surfactant-mediated gelation (SMG). In this method, the organogelator is solubilized within the hydrophobic cores of surfactant micelles in an aqueous solution at elevated temperatures. jst.go.jpresearchgate.net Upon cooling, the this compound molecules self-assemble into fibers within the confines of the micellar structures, leading to the formation of a hydrogel network. jst.go.jpresearchgate.net This highlights a fundamental difference: direct self-assembly in compatible organic solvents versus indirect, templated self-assembly in aqueous media.

The self-assembly of this compound can be precisely controlled through the use of co-solvents or, more accurately, co-solutes such as other gelators and surfactants. In the surfactant-mediated gelation (SMG) method, the "solvent" is a complex aqueous system containing multiple components that work synergistically.

A notable example involves creating hydrogels by solubilizing a 1:1 mixture of this compound (LGD) and N-2-ethylhexanoyl-L-glutamic acid dibutylamide (EHGD) in an aqueous solution containing both an anionic surfactant, sodium lauroyl glutamate (B1630785) (SLG), and a cationic surfactant, cetyltrimethylammonium chloride (CTAC). jst.go.jpresearchgate.netchalmers.se In this system, the anionic and cationic surfactants form mixed micelles. The morphology of these micelles—spherical or wormlike—can be tuned by adjusting the molar ratio of the two surfactants. jst.go.jp These micelles then act as templates for the LGD/EHGD gelator mixture.

Research has shown that when the surfactant system forms wormlike micelles, the resulting hydrogel exhibits a higher sol-gel transition temperature and a finer fibrillar network compared to hydrogels formed from spherical micelles. jst.go.jp This demonstrates that the co-solute system (the surfactant mixture) directly controls the supramolecular architecture and, consequently, the thermomechanical properties of the final hydrogel.

| System Component | Role in Assembly | Resulting Structure |

| This compound | Primary Gelator | Forms fibrous network |

| Organic Solvent (e.g., Oil) | Medium | Organogel |

| Aqueous Medium | Medium | No gelation (insoluble) |

| Co-Gelator (e.g., EHGD) | Modifies gel properties | Mixed-component fibers |

| Co-Solutes (e.g., SLG, CTAC) | Form micellar templates | Hydrogel (via SMG) |

Influence of pH on this compound Self-Organization and Micelle Properties

The presence of a glutamic acid residue, which contains a carboxylic acid group, makes this compound inherently pH-sensitive. This responsiveness is central to its self-organization behavior in aqueous environments.

The headgroup of this compound contains a terminal carboxylic acid (-COOH). The ionization state of this group is directly dependent on the pH of the surrounding medium.

At low pH (acidic conditions): The carboxylic acid group is protonated and electrically neutral (-COOH). In this state, intermolecular hydrogen bonding is maximized, which can favor the formation of fibrous aggregates.

At high pH (alkaline conditions): The carboxylic acid group deprotonates to become a negatively charged carboxylate ion (-COO⁻). This introduces electrostatic repulsion between the headgroups of adjacent molecules.

This pH-triggered change from a neutral to a charged state fundamentally alters the balance of forces governing self-assembly. The introduction of electrostatic repulsion can hinder the close packing required for fiber formation and instead favor the creation of curved structures like micelles. Studies on related acylglutamic acids confirm that this change in charge density around the headgroup is the primary mechanism for their pH-sensitive behavior. oup.comresearchgate.net

The variation in headgroup charge with pH can be harnessed to induce significant changes in the morphology of the self-assembled structures and trigger sol-gel transitions. For acylglutamic acids, it has been shown that wormlike micelles and even hydrogels can be formed within a specific, often narrow, pH range. oup.comoup.comresearchgate.net

| pH Condition | Headgroup State | Dominant Interaction | Likely Assembly Behavior |

| Low pH | Neutral (-COOH) | Hydrogen Bonding | Formation of fibrous aggregates, potential organogel/hydrogel |

| Near pKa | Partially Charged | Balance of H-bonding & repulsion | Transition region, potential for wormlike micelles, hydrogel formation |

| High pH | Charged (-COO⁻) | Electrostatic Repulsion | Formation of discrete micelles, dissolution of gel |

Role of Electrolytes and Counterions in Modulating this compound Assembly

In aqueous systems, particularly under pH conditions where the glutamic acid headgroup is charged, the presence of electrolytes and specific counterions is a powerful tool for modulating self-assembly.

Ions in the solution can screen the electrostatic repulsion between the negatively charged carboxylate headgroups (-COO⁻). This screening effect reduces the repulsive forces, allowing the molecules to pack more closely together, which can promote the transition from spherical micelles to larger aggregates like wormlike micelles or fibers, often leading to gelation.

The surfactant-mediated gelation (SMG) method provides a clear example of the critical role of counterions. In the mixed system of anionic sodium lauroyl glutamate (SLG) and cationic cetyltrimethylammonium chloride (CTAC), the CTAC acts as a counterion. researchgate.netchalmers.se By varying the molar fraction of the cationic CTAC, it is possible to control the charge density at the micelle surface and thus tune the micelle's shape. jst.go.jp This control over the micellar template directly influences the structure and properties of the resulting this compound hydrogel. jst.go.jp

Furthermore, the specific type of counterion can have a significant impact. Studies on N-lauroyl-l-glutamic acid have shown that different counterions (e.g., potassium vs. triethanolamine) lead to different phase behaviors and promote the stability of different supramolecular structures. acs.orgresearchgate.net This specificity arises from differences in ion size, hydration shell, and binding affinity to the surfactant headgroup, all of which influence the delicate balance of interactions that drive self-assembly.

Counterion Binding and Its Impact on Micellar Properties

The binding of counterions to the surface of micelles plays a crucial role in modulating their properties. The nature of the counterion, including its size and hydrophobicity, influences the critical micelle concentration (CMC) and the degree of counterion binding. rug.nl Generally, an increase in the size and hydrophobicity of the counterion leads to a lower CMC and a higher degree of counterion binding. rug.nl This is because more hydrophobic counterions can more effectively neutralize the charge of the surfactant headgroups, reducing repulsion and facilitating micelle formation at lower concentrations. rug.nlkit.edu

Studies on various surfactant systems have demonstrated that the efficiency of counterion binding affects the structure and dynamics of the resulting aggregates. kit.edu For instance, in systems forming wormlike micelles, the binding efficiency of counterions can influence micellar flexibility. kit.edu Counterions that bind more strongly can lead to the formation of longer and more flexible micelles. kit.edu The choice of counterion can also impact the transition from spherical to rod-like or wormlike micelles, with more efficient binders promoting these transitions at lower salt concentrations. kit.edu

In the context of glutamic acid-based surfactants, the binding of positive counterions to the anionic micelles has been investigated. mdpi.com At pH levels where the surfactant headgroup has a charge of -1, the mole fraction of micelle-bound counterions is significant. mdpi.comresearchgate.net As the pH increases and the headgroup charge becomes more negative, the mole fraction of bound counterions can also increase, affecting micellar size. mdpi.comresearchgate.net This interplay between pH, headgroup charge, and counterion binding highlights the complex factors governing micellar properties in these systems.

Salt-Induced Viscosity Changes in this compound Systems

The addition of salt to surfactant solutions is a common method for modulating viscosity. yeserchem.com The presence of salt ions in the aqueous phase shields the charges on the surfactant headgroups, reducing electrostatic repulsion and promoting the growth of micelles. yeserchem.com This can lead to a transition from small, spherical micelles to larger, elongated or wormlike micelles, resulting in a significant increase in viscosity. nih.gov

However, the effect of salt concentration on viscosity is not always linear. yeserchem.com Typically, as salt concentration increases, the viscosity initially rises to a maximum and then decreases. yeserchem.comresearchgate.net This phenomenon is often depicted in a "salt curve". researchgate.net The initial increase is due to the growth and entanglement of wormlike micelles, forming a network structure. nih.gov The subsequent decrease at higher salt concentrations can be attributed to several factors, including the formation of branched micelles or a transition to other phases, which disrupt the entangled network. nih.gov

| NaCl Concentration (% w/w) | Viscosity (mPa·s) |

|---|---|

| 0 | ~1000 |

| 1 | ~4000 |

| 2 | ~6000 |

| 3 | ~5000 |

| 4 | ~3000 |

This interactive table demonstrates a typical salt curve for a binary surfactant system, illustrating the initial increase and subsequent decrease in viscosity with increasing salt concentration. The data is representative and based on the general behavior described in the provided context.

Surfactant-Mediated Gelation (SMG) Utilizing this compound

Surfactant-mediated gelation (SMG) is a technique that employs surfactant micelles to solubilize water-insoluble, low-molecular-weight organogelators, leading to the formation of hydrogels. researchgate.net this compound, as an organogelator, can be utilized in SMG to create structured systems with unique viscoelastic properties. researchgate.net

Co-surfactant Effects on Micelle Formation and Gelation Efficiency

The efficiency of surfactant-mediated gelation is highly dependent on the properties of the micelles, which can be tuned by the addition of co-surfactants. researchgate.net The shape of the micelles, whether spherical or wormlike, plays a critical role in the resulting gel network structure and its viscoelastic properties. researchgate.net

In systems containing this compound and its derivatives, the combination of an anionic surfactant like sodium lauroyl glutamate with a cationic co-surfactant such as cetyltrimethylammonium chloride (CTAC) allows for the control of micelle shape. researchgate.netresearchgate.net By varying the molar fraction of the co-surfactant, it is possible to induce a transition from spherical to wormlike micelles. researchgate.netynu.ac.jp Hydrogels formed with wormlike micelles have been shown to exhibit higher sol-gel transition temperatures and form finer, more self-assembled fibrillar networks compared to those formed with spherical micelles. ynu.ac.jp

Synergistic Interactions in Mixed Surfactant Systems

Synergism in mixed surfactant systems is a well-documented phenomenon where the properties of the mixture are superior to those of the individual components. uc.pt This is often characterized by a reduction in the critical micelle concentration (CMC) and enhanced surface activity. researchgate.net The interactions between different surfactant molecules within a mixed micelle can be attractive or repulsive, leading to non-ideal mixing behavior. uc.pt

In the context of systems involving this compound derivatives, such as sodium lauroyl glutamate, synergistic effects are observed when mixed with other types of surfactants. atamankimya.com For example, when combined with cationic surfactants, the strong electrostatic attraction between the oppositely charged headgroups is a major driving force for the formation of mixed micelles. uc.pt This leads to a more stable and compact micellar structure.

The synergy is not limited to anionic-cationic mixtures. Combinations of anionic and non-ionic surfactants can also exhibit synergistic behavior, leading to the formation of mixed micelles with sizes and shapes that are different from those of the individual surfactants. uc.pt These synergistic interactions are crucial for optimizing the performance of formulations, including those used for surfactant-mediated gelation. By carefully selecting the co-surfactant, it is possible to fine-tune the properties of the mixed micelles to achieve the desired gel characteristics. researchgate.net Studies have shown that the combination of sodium lauroyl glutamate with sodium laureth sulfate (B86663) can improve foam creaminess, indicating favorable interactions between the two anionic surfactants. atamanchemicals.com

| Surfactant System | CMC (mmol/L) | Interaction Parameter (β) | Synergy/Antagonism |

|---|---|---|---|

| Anionic Surfactant A | 8.0 | - | - |

| Cationic Surfactant B | 1.0 | - | - |

| Mixture of A and B (1:1) | 0.5 | -3.5 | Synergy |

| Anionic Surfactant C | 5.0 | - | - |

| Anionic Surfactant D | 3.0 | - | - |

| Mixture of C and D (1:1) | 3.5 | -0.5 | Weak Synergy |

This interactive table provides a conceptual overview of synergistic and antagonistic interactions in mixed surfactant systems. The values are illustrative and demonstrate how the critical micelle concentration (CMC) of a mixture can be significantly lower than that of the individual components, indicating a synergistic effect, which is also reflected in the negative interaction parameter (β).

Temperature-Dependent Phase Behavior and Self-Assembly Transformations

The self-assembly of this compound and related systems is highly sensitive to temperature, which can induce significant transformations in their phase behavior and structure. researchgate.net These temperature-induced changes are critical for understanding the formation and stability of gels and other self-assembled structures.

In organogels formed by this compound (referred to as GP-1 in some studies), the storage modulus (G'), a measure of the gel's stiffness, shows a distinct non-linear dependence on the gelling temperature. Below a certain temperature (e.g., 70°C), the storage modulus increases only slightly. However, a sharp increase is observed above this temperature, which is attributed to a restructuring of the gel network. At even higher temperatures, the modulus begins to decline as thermal energy becomes sufficient to disrupt the intermolecular hydrogen bonds that stabilize the network.

For surfactant-mediated hydrogels utilizing this compound, temperature plays a crucial role in both the dissolution of the organogelator and the subsequent gel formation upon cooling. researchgate.netresearchgate.net The process typically involves heating the system to dissolve the gelator within the surfactant micelles, followed by cooling to allow for the self-assembly of the gelator into a fibrous network. researchgate.netresearchgate.net The stability of these hydrogels can be notable, with the storage modulus of some systems being maintained even at elevated temperatures (e.g., 60-80°C), a range where the viscoelasticity of typical wormlike micellar solutions would decrease. researchgate.netresearchgate.net

Furthermore, temperature can induce spontaneous changes in the gel structure. As the temperature increases, the gel fibers can partially form loosely aggregated structures, bundling together through hydrophobic interactions and creating new cross-linking points. ynu.ac.jp This can lead to an inflection point in the temperature-dependent storage modulus of the hydrogel. ynu.ac.jp The phase behavior of microemulsions, which are related to these systems, is also known to be temperature-dependent, with changes in the domain size of bicontinuous phases observed with varying temperature. rsc.org The response of these systems to temperature can be complex, with some exhibiting lower critical solution temperature (LCST) behavior, where they are soluble at lower temperatures and phase-separate at higher temperatures. biorxiv.org

Advanced Characterization Techniques for Lauroyl Glutamic Dibutylamide Supramolecular Structures

Scattering Techniques for Structural Elucidation

Scattering techniques are indispensable for probing the structure of matter from the atomic to the micrometer scale. By analyzing the angular distribution of scattered radiation, researchers can determine the size, shape, and arrangement of molecules and their aggregates.

Small-Angle X-ray Scattering (SAXS) for Micellar and Gel Network Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating nanoscale structures, making it ideal for the study of micellar systems and the fibrillar networks within gels. In the context of glutamic acid-based surfactants, SAXS has been instrumental in defining the phase behavior and structural parameters of self-assembled aggregates.

Research on aqueous systems of N-lauroyl-l-glutamate, a close analog of LGD, has demonstrated the utility of SAXS in identifying distinct phases. For instance, a cubic phase that forms between the isotropic micellar and hexagonal phases was identified. SAXS spectra allowed for the indexing of this phase to the crystallographic space group Pm3n, providing precise information about the spatial arrangement of the micelles. nih.gov The lattice parameters of these phases can also be determined from the scattering data. researchgate.net

In studies involving surfactant-mediated gelation (SMG) with LGD, SAXS provides evidence for the coexistence of different assembled structures. The SAXS profiles of these hydrogels can exhibit a broad peak attributed to the interference of X-rays scattered from micelles, confirming their presence within the gel structure. malvernpanalytical.com Furthermore, specific scattering peaks can be correlated to the microstructures of the gel fibers, indicating a complex architecture where surfactant micelles and self-assembled fibrillar networks coexist. malvernpanalytical.com

Table 1: SAXS Findings for Glutamic Acid-Based Surfactant Systems

| System Component(s) | Technique | Observed Structure/Phase | Key Findings |

|---|---|---|---|

| N-lauroyl-l-glutamate / Water | SAXS | Isotropic Micellar, Cubic, Hexagonal | Cubic phase indexed to Pm3n space group; determination of phase lattice parameters. nih.govresearchgate.net |

Dynamic Light Scattering (DLS) for Particle Size and Micelle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. The method is based on the principle of Brownian motion; smaller particles diffuse more rapidly than larger ones. By measuring the time-dependent fluctuations in the intensity of scattered light, the translational diffusion coefficient can be calculated and, through the Stokes-Einstein equation, converted into a hydrodynamic diameter (Dh). aps.orgresearchgate.net

DLS is particularly well-suited for characterizing the size of micelles and other aggregates formed by LGD in solution. It provides crucial parameters such as the z-average hydrodynamic diameter and the Polydispersity Index (PDI), which describes the breadth of the size distribution. horiba.com For instance, DLS can be used to monitor the formation of micelles by detecting the appearance of larger aggregates once the surfactant concentration exceeds the critical micelle concentration (CMC). muser-my.com

In the context of LGD-based systems, DLS is essential for:

Micelle Sizing: Determining the average hydrodynamic radius of micelles formed in solution.

Stability Assessment: Monitoring changes in particle size over time to assess the colloidal stability of a formulation. horiba.com

Investigating Environmental Effects: Studying how factors like pH, ionic strength, and concentration influence micelle size and aggregation. bme.hu

While DLS is a powerful tool, it is important to note that for concentrated systems like gels, the analysis can be complex due to restricted particle motion and multiple scattering events, a phenomenon known as non-ergodicity. aps.orgmdpi.com Specialized DLS setups and analysis models are often required to accurately characterize the internal dynamics of gel networks. horiba.comnih.gov

Spectroscopic Methods for Molecular and Supramolecular Insight

Spectroscopic techniques probe the interactions between electromagnetic radiation and matter, revealing detailed information about chemical bonding, molecular structure, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Self-Diffusion and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and environment of molecules. For studying supramolecular systems, Pulsed-Field Gradient (PFG) NMR is particularly valuable as it can measure the self-diffusion coefficients of molecules. giordanigroup.com The rate of diffusion is inversely related to size, allowing PFG-NMR to distinguish between free monomers and larger aggregates like micelles. giordanigroup.com

In studies of N-lauroyl-l-glutamate systems, ¹H PFG-NMR has been used to measure the self-diffusion coefficient of the surfactant molecules. researchgate.net It was observed that the diffusion coefficient decreases as the surfactant concentration increases, which is consistent with the formation of larger aggregates. In the cubic phase, the self-diffusion coefficient was measured to be on the order of 10⁻¹³ m² s⁻¹, a very low value that confirms the surfactant molecules are part of discrete, slow-moving micelles rather than a continuous structure. researchgate.net This data provides clear evidence for the micellar nature of the cubic phase, complementing the structural information obtained from SAXS.

Table 2: Self-Diffusion Coefficients in N-Lauroyl-l-glutamate Systems via NMR

| Phase / Region | Technique | Finding | Interpretation |

|---|---|---|---|

| Isotropic Micellar | ¹H PFG-NMR | Diffusion coefficient decreases with increasing surfactant concentration. | Growth of micellar aggregates. researchgate.net |

Infrared (IR) Spectroscopy for Hydrogen Bonding Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Since the frequency of these vibrations is dependent on the bond strength and the masses of the atoms, an IR spectrum serves as a molecular fingerprint, allowing for the identification of functional groups.

A key driving force in the self-assembly of LGD is hydrogen bonding between its amide (-CONH-) and carboxylic acid (-COOH) groups. IR spectroscopy is exceptionally sensitive to changes in hydrogen bonding. The formation of a hydrogen bond typically weakens the covalent bond involved (e.g., the C=O in a carbonyl group), causing its stretching vibration to shift to a lower frequency (wavenumber) in the IR spectrum.

For molecules containing glutamic acid residues, a strong correlation exists between the C=O stretching frequency of the carboxylic acid group and its hydrogen-bonding status. This provides a spectral marker to probe the molecular interactions that lead to gelation and self-assembly. By analyzing the shifts in the amide and carbonyl bands in the IR spectrum of LGD under different conditions (e.g., in solution vs. in a gel state), one can gain direct insight into the specific hydrogen-bonding networks that stabilize the supramolecular structure.

Table 3: Correlation of IR Frequency with Hydrogen Bonding for COOH Groups

| Number of Hydrogen Bonds | Approximate C=O Stretching Frequency (cm⁻¹) |

|---|---|

| Zero | 1759 - 1776 |

| One | 1733 - 1749 |

| Two | 1703 - 1710 |

(Data based on studies of protonated glutamic acid residues)

Microscopic Techniques for Visualizing Self-Assembled Morphologies

While scattering and spectroscopic techniques provide invaluable data on the average structure and molecular interactions, microscopic techniques offer direct visualization of the self-assembled morphologies. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) can reveal the shape, size, and organization of the fibrillar networks and other aggregates formed by LGD.

For instance, microscopic observations of hydrogels formed by surfactant-mediated gelation using LGD have revealed the influence of micellar shape on the final gel network structure. A denser and more uniform gel network was observed when formed in the presence of wormlike micelles compared to spherical micelles, particularly after the application of shear. This demonstrates that the initial micellar aggregates serve as templates that influence the final macroscopic properties and structure of the gel.

Optical Microscopy of Gel Networks

Optical microscopy is a fundamental technique for visualizing the macroscopic and microscopic features of gel networks formed by Lauroyl Glutamic Dibutylamide (LGD). It provides direct insight into the morphology of the self-assembled fibrillar structures responsible for gelation.

In the study of surfactant-mediated gels (SMGs), where LGD is solubilized in surfactant micelles, optical microscopy reveals distinct differences in network architecture depending on the type of micelle present. acs.org For instance, hydrogels formed by mediating LGD with spherical micelles (S-SMG) versus those mediated with wormlike micelles (W-SMG) exhibit different network characteristics. acs.orgbeilstein-journals.org

Observations at 400x magnification show that before the application of shear, the gel network fibers in both S-SMG and W-SMG systems appear thin and are challenging to distinguish clearly. However, after being subjected to shear, such as by passing through a syringe, the network structures change. In the S-SMG system, the fibers become thicker and more defined. In contrast, the W-SMG system forms a denser and more uniform gel network under the same shear conditions. acs.org This suggests that the interaction between the LGD fibers and the wormlike micelles promotes the formation of a more robust and interconnected network structure. acs.orgbeilstein-journals.org

An optical microscope, such as the Nikon ECLIPSE LV100POL, is often employed for these observations. researchgate.net This instrument allows for the detailed examination of the fibrous aggregates and their arrangement within the gel matrix, providing crucial information that links the supramolecular assembly to the material's bulk properties. researchgate.net

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

To visualize the finer details of the self-assembled fibrillar networks (SAFINs) at the nanoscale, researchers employ high-resolution electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). nih.gov These methods are essential for understanding how individual this compound molecules aggregate to form the fibers that constitute the gel network. researchgate.net